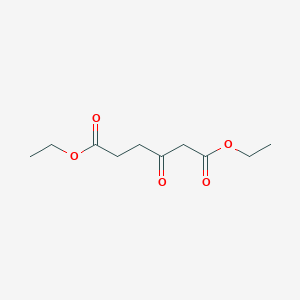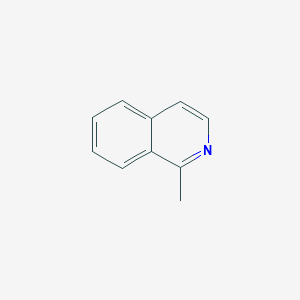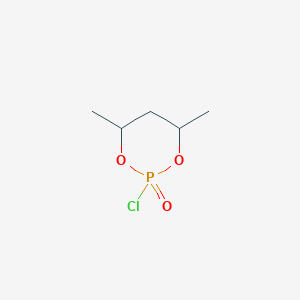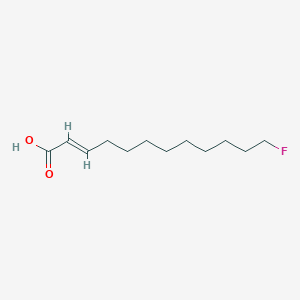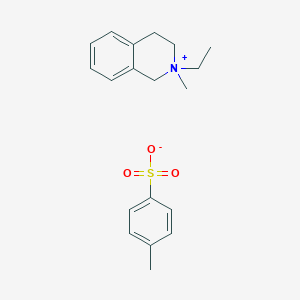
Trethinium tosilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trethinium tosilate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
Trethinium tosilate works by inhibiting specific signaling pathways in cells. It targets the protein kinase C theta (PKCθ) pathway, which is involved in the regulation of immune cell activity, inflammation, and cancer cell growth. By inhibiting this pathway, Trethinium tosilate can reduce the activity of immune cells, reduce inflammation, and inhibit the growth of cancer cells.
Biochemische Und Physiologische Effekte
Trethinium tosilate has several biochemical and physiological effects. It can reduce the activity of immune cells, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have a positive effect on glucose metabolism, which may be beneficial for individuals with diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Trethinium tosilate in lab experiments is that it has shown promising results in various scientific research applications. It is also a small molecule inhibitor, which makes it easier to administer and study in lab experiments. However, one limitation of using Trethinium tosilate in lab experiments is that it may have off-target effects, which could affect the results of the experiment.
Zukünftige Richtungen
There are several future directions for the study of Trethinium tosilate. One direction is to further investigate its potential use in the treatment of cancer, inflammation, and autoimmune disorders. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration of Trethinium tosilate for different diseases and conditions.
Conclusion:
In conclusion, Trethinium tosilate is a promising chemical compound that has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of specific signaling pathways in cells, which can reduce the activity of immune cells, reduce inflammation, and inhibit the growth of cancer cells. While there are advantages and limitations to using Trethinium tosilate in lab experiments, there are several future directions for its study that could lead to new therapeutic applications.
Synthesemethoden
Trethinium tosilate is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-chlorobenzyl alcohol with 2,4-dichlorophenyl isocyanate to form the intermediate compound. This intermediate compound is then reacted with triethylamine to produce Trethinium tosylate.
Wissenschaftliche Forschungsanwendungen
Trethinium tosilate has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, inflammation, and autoimmune disorders. In cancer research, Trethinium tosilate has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation research has shown that Trethinium tosilate can reduce inflammation by inhibiting the production of inflammatory cytokines. In autoimmune disorder research, Trethinium tosilate has been shown to reduce the activity of immune cells that attack healthy tissues.
Eigenschaften
CAS-Nummer |
1748-43-2 |
|---|---|
Produktname |
Trethinium tosilate |
Molekularformel |
C19H25NO3S |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
2-ethyl-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18N.C7H8O3S/c1-3-13(2)9-8-11-6-4-5-7-12(11)10-13;1-6-2-4-7(5-3-6)11(8,9)10/h4-7H,3,8-10H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
HIONZHUOISVAJK-UHFFFAOYSA-M |
SMILES |
CC[N+]1(CCC2=CC=CC=C2C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Kanonische SMILES |
CC[N+]1(CCC2=CC=CC=C2C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Andere CAS-Nummern |
1748-43-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



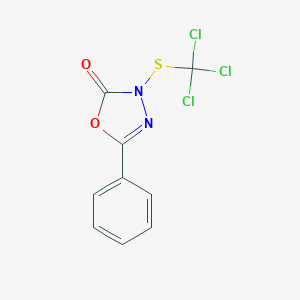
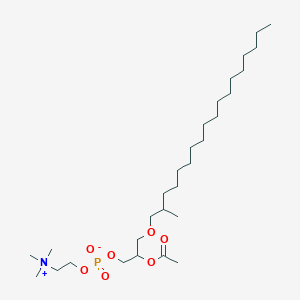
![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)
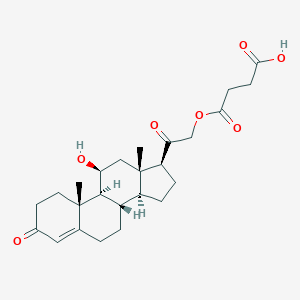
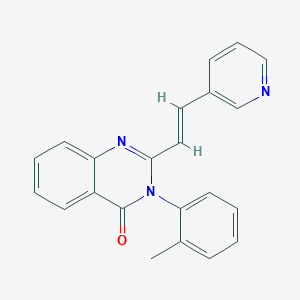
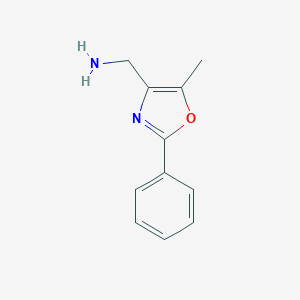
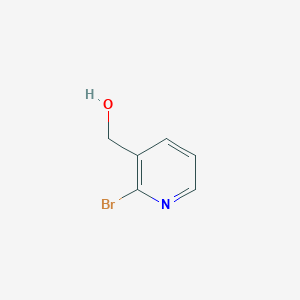
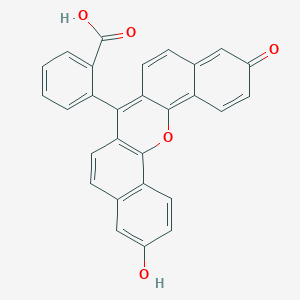
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
